5-Amino-6-chloroquinoline

Medicinal Chemistry Lead Optimization ADME Properties

Researchers requiring precise regiochemical control in quinoline-based SAR programs face supply inconsistencies with incorrect isomers. This 5-Amino-6-chloroquinoline (CAS 341010-40-0) is the specific ortho-amino-chloro isomer documented for synthesizing thiocyanato-quinoline derivatives and fused heterocyclic systems. Its unique vicinal substitution pattern enables controlled nucleophilic aromatic substitution and cross-coupling reactions unattainable with other regioisomers (e.g., 5-Amino-8-chloroquinoline). - Ensures reproducible synthesis of 5-thiocyanato-6-chloroquinoline and 5,8-bis(thiocyanato)-6-chloroquinoline scaffolds. - Consistent 98% purity verified by HPLC, NMR, and GC batch reports. - Ships globally at room temperature; recommended storage 2-8°C.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 341010-40-0
Cat. No. B112498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-chloroquinoline
CAS341010-40-0
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N)Cl)N=C1
InChIInChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
InChIKeyMKJUMRMBGSXZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-chloroquinoline: Key Properties & Overview


5-Amino-6-chloroquinoline (CAS 341010-40-0) is a heterocyclic organic compound featuring a quinoline core with an amino group at the 5-position and a chlorine atom at the 6-position . With a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol, it possesses calculated physicochemical properties including a density of 1.4±0.1 g/cm3, a boiling point of 331.1±27.0 °C, and a LogP of 1.94, with a recommended storage temperature of 2-8°C . This compound serves as a versatile intermediate in organic synthesis, where its ortho-substituted amino and chloro groups offer distinct regiochemical control for constructing complex heterocyclic frameworks, making it a valuable starting material in medicinal chemistry [1].

Ortho-substituted amino-chloro pattern for regiochemical control
Building block for quinoline-based heterocyclic scaffolds
Documented precursor for thiocyanato-quinoline derivatives

5-Amino-6-chloroquinoline: Why Isomeric Purity Matters


The unique substitution pattern of 5-Amino-6-chloroquinoline—specifically, a vicinal amino-chloro arrangement on the benzo-fused ring—is the primary determinant of its reactivity and cannot be replicated by its regioisomers, such as 5-Amino-8-chloroquinoline or 3-Amino-6-chloroquinoline. The proximity and electronic interaction of the amino and chloro groups dictate the compound's behavior in downstream reactions like nucleophilic aromatic substitution or transition metal-catalyzed cross-couplings. Substituting a different isomer would alter the reactivity profile, potentially leading to different reaction products or yields. Furthermore, the documented use of this specific isomer as a precursor to 5-thiocyanato-6-chloroquinoline and 5,8-bis(thiocyanato)-6-chloroquinoline demonstrates that its precise structure is essential for accessing certain chemical space [1]. This structure-activity relationship at the synthetic level underscores the need for precise compound selection when developing novel quinoline-based scaffolds.

Attribute
5-Amino-6-chloroquinoline
Regioisomer (e.g., 5-Amino-8-chloro)
Substitution Pattern
Vicinal amino-chloro (ortho)
Different relative positioning
Reactivity in Cross-Couplings
Distinct electronic & steric profile
May shift reaction outcome and yield
Thiocyanato-Derivative Access
Required precursor per documented route
Different derivative scaffold expected

Similar CAS or isomeric structure does not imply interchangeable reactivity. Verify isomer identity before substitution.

5-Amino-6-chloroquinoline: Comparative Differentiation Evidence


Lipophilicity Comparison with Regioisomers

The calculated lipophilicity (LogP) of 5-Amino-6-chloroquinoline is 1.94, which differs from the reported LogP values of closely related aminochloroquinoline isomers . This difference in LogP is a quantifiable physicochemical property that can impact crucial drug-like characteristics such as membrane permeability and solubility, thereby providing a concrete basis for selecting this specific isomer in medicinal chemistry campaigns.

Lipophilicity Comparison
Data to verify
LogP = 1.94 (calc.)
Δ ≈ ±0.2–0.3 vs. isomers
Supports isomer selection for ADME property tuning
Calculated; experimental confirmation recommended
Medicinal Chemistry Lead Optimization ADME Properties

Isomeric Purity as Procurement Specification

The primary differentiator for 5-Amino-6-chloroquinoline at the procurement stage is its specific isomeric identity (5-amino, 6-chloro), which is verified by its unique CAS registry number (341010-40-0) and InChI Key (MKJUMRMBGSXZBU-UHFFFAOYSA-N) [1]. Commercial suppliers specify this isomer at a high chemical purity, typically 97-98%, as confirmed by analytical techniques such as NMR, HPLC, and GC [2]. This contrasts with a scenario where a researcher might consider a less-defined mixture or a different isomer with similar reactivity, which could introduce unwanted byproducts and confound research results.

Isomeric Purity Specification
Specification review
≥97% (NMR, HPLC)
Unique CAS 341010-40-0
Assures correct isomer for reproducible synthesis
Vendor CoA verification advised
Chemical Synthesis Organic Building Blocks Quality Control

Precursor for Thiocyanato-Quinoline Derivatives

A peer-reviewed study from 1963 explicitly details the synthetic transformation of 5-amino-6-chloroquinoline (designated compound IV) via diazotization and subsequent reaction with thiocyanate to yield 5-thiocyanato-6-chloroquinoline (VI) and, after a second diazotization, 5,8-bis(thiocyanato)-6-chloroquinoline (X) [1]. This provides a documented, stepwise synthetic route that leverages the specific 5-amino-6-chloro substitution pattern. The study does not provide a direct yield comparison for this specific step using other isomers, but it establishes a defined synthetic pathway unique to this compound's structure.

Thiocyanato Derivative Route
Class-level
Diazotization → KSCN / CuSCN
Yields 5-thiocyanato-6-chloroquinoline
Required precursor for specific thiocyanato-quinolines
1963 study; verify with current methods
Organic Synthesis Heterocyclic Chemistry Building Blocks

5-Amino-6-chloroquinoline: Research & Industrial Applications


Novel Quinoline-Based Therapeutics Scaffold

Given its use as a key intermediate in pharmaceutical synthesis , 5-Amino-6-chloroquinoline is optimally applied as a core scaffold in medicinal chemistry programs. The distinct 5-amino-6-chloro substitution pattern provides a unique vector for diversification, enabling medicinal chemists to explore structure-activity relationships (SAR) in areas such as antimalarial [1] or anticancer drug discovery, where quinoline motifs are prevalent. Its ortho-substituted nature is particularly suitable for constructing fused heterocyclic systems.

Thiocyanato-Substituted Quinoline Synthesis

The compound is a documented precursor for the synthesis of specific thiocyanato-quinoline derivatives, such as 5-thiocyanato-6-chloroquinoline and 5,8-bis(thiocyanato)-6-chloroquinoline [2]. Researchers aiming to access this specific chemical space for materials science or biological screening should prioritize this isomer. Its reactivity in diazotization and subsequent functionalization confirms its utility in generating more complex molecular architectures.

Agrochemical Intermediates & Specialty Chemicals

The compound's role as a versatile heterocyclic building block extends to the agrochemical sector [3], where it can be employed in the synthesis of novel fungicides, herbicides, or insecticides. The presence of both an amino and a chloro group allows for orthogonal functionalization strategies, enabling the efficient creation of libraries of quinoline derivatives for screening against specific biological targets in crop protection.

Calibration Standard for Orthogonal Reactivity Studies

Due to its well-defined physicochemical properties, including a LogP of 1.94 , 5-Amino-6-chloroquinoline can serve as a useful internal standard or calibration compound in analytical chemistry and process research. Its unique isomeric structure makes it suitable for developing HPLC methods to separate and quantify closely related aminochloroquinoline impurities or byproducts, thereby supporting quality control in manufacturing processes.

Application
Selection Property
Validation Focus
Quinoline scaffold for medicinal chemistry
Ortho-substituted amino-chloro pattern
Regiochemical control in SAR exploration
Thiocyanato-quinoline derivative synthesis
Documented diazotization-thiocyanation route
Access to specific thiocyanato chemical space
Agrochemical intermediate library generation
Orthogonal amino/chloro functionalization
Efficient diversification for screening
Analytical standard for isomer separation
Unique isomeric identity and defined LogP
HPLC method development for impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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